N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide, also known as ESI-09, is a small molecule inhibitor that targets RAC GTPases. RAC GTPases are a family of small GTPases that are involved in cell signaling pathways, including cytoskeletal dynamics, cell migration, and cell proliferation. ESI-09 has been shown to inhibit RAC GTPases in vitro and in vivo, making it a potential therapeutic target for a variety of diseases.
Mécanisme D'action
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide works by inhibiting the activity of RAC GTPases, which are involved in a variety of cellular processes, including cytoskeletal dynamics, cell migration, and cell proliferation. RAC GTPases are activated by various signaling pathways, including those involving growth factors and cytokines. Once activated, RAC GTPases bind to and activate downstream effectors, leading to changes in cellular behavior. This compound blocks the activation of RAC GTPases, leading to a reduction in downstream signaling and cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound reduces cell migration and invasion, and inhibits RAC GTPase activity. In vivo studies have shown that this compound has antitumor effects, reduces inflammation, and reduces joint destruction in models of rheumatoid arthritis. This compound has also been shown to have effects on the immune system, including reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. It is also a complex molecule that requires specialized equipment and expertise to synthesize.
Orientations Futures
There are several future directions for research involving N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide. One direction is to further explore its potential as a therapeutic target for cancer and inflammatory diseases. Another direction is to investigate its effects on other cellular processes and signaling pathways. Additionally, further studies are needed to establish the safety and efficacy of this compound in humans. Overall, this compound is a promising compound with potential applications in a variety of fields, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide involves several steps, including the preparation of 3-ethoxyspiro[3.4]octan-1-ol and 4-ethyl-N-methylthiadiazole-5-carboxamide intermediates. These intermediates are then combined and reacted with various reagents to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide has been extensively studied in preclinical models, including in vitro and in vivo studies. In vitro studies have shown that this compound inhibits RAC GTPases and reduces cell migration and invasion. In vivo studies have shown that this compound has antitumor effects in various cancer models, including breast cancer and melanoma. This compound has also been studied in models of inflammatory diseases, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint destruction.
Propriétés
IUPAC Name |
N-(3-ethoxyspiro[3.4]octan-1-yl)-4-ethyl-N-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-4-11-14(22-18-17-11)15(20)19(3)12-10-13(21-5-2)16(12)8-6-7-9-16/h12-13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNAIIRIKTUHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)N(C)C2CC(C23CCCC3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.